1-Cbz-Piperidin-4-ylidene-acetic acid
Overview
Description
1-Cbz-Piperidin-4-ylidene-acetic acid, also known as 4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid typically involves the use of trifluoroacetic acid in dichloromethane. One common synthetic route starts with 4-tert-butoxycarbonylmethylene-N-Cbz-piperidine. Trifluoroacetic acid is added to this compound in methylene chloride, and the solution is stirred at room temperature for 1.5 hours. After evaporation of the solvent, the residue is triturated with diethyl ether to yield 4-carboxymethylene-N-Cbz-piperidine as a crystalline white solid .
Chemical Reactions Analysis
1-Cbz-Piperidin-4-ylidene-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Cbz-Piperidin-4-ylidene-acetic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cbz-Piperidin-4-ylidene-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cbz-Piperidin-4-ylidene-acetic acid can be compared with other similar compounds, such as:
1-Cbz-4-methylene-piperidine: This compound shares a similar piperidine core but differs in its functional groups.
4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .
Biological Activity
Overview
1-Cbz-Piperidin-4-ylidene-acetic acid, also known as 4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the use of trifluoroacetic acid in dichloromethane. A common synthetic route begins with 4-tert-butoxycarbonylmethylene-N-Cbz-piperidine, where trifluoroacetic acid is added and stirred at room temperature, leading to the formation of the target compound as a crystalline solid.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanisms depend on the context of its application, which includes enzyme interactions and protein modifications.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidin-4-ylidene-acetic acid may possess antimicrobial properties, although specific data for this compound is limited .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes, which could be useful in therapeutic applications, particularly in treating diseases where enzyme modulation is beneficial .
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives, including those related to this compound:
- Enzyme Interaction Studies : Research has demonstrated that piperidine derivatives can modulate enzyme activity significantly. For instance, studies on related compounds have shown their effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurodegenerative disease treatments .
- Antimycobacterial Activity : A related study highlighted the activity of piperidine derivatives against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.5–4 μg/mL against resistant strains .
- Chemical Reactivity : The compound's ability to undergo various chemical reactions such as oxidation and reduction makes it a versatile building block in organic synthesis and drug development. It can yield significant products that may have therapeutic potential.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Piperidine core with carboxylic acid group | Potential enzyme inhibitor |
1-Cbz-4-methylene-piperidine | Similar piperidine structure | Limited data on biological activity |
4-Carboxymethylene-piperidine | Contains carboxymethylene group | Antimicrobial properties noted |
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSLTFIGWWOKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611467 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40113-03-9 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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